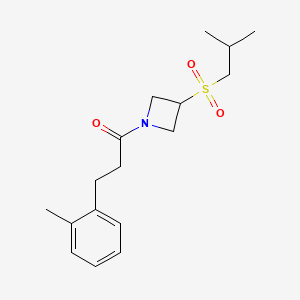
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C17H25NO3S and its molecular weight is 323.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound that features a unique azetidine ring and sulfonyl group, which are known to contribute to various biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of an azetidine core with an isobutylsulfonyl substituent and an o-tolyl group, contributing to its chemical reactivity and biological potential. The sulfonyl group enhances solubility and reactivity, making the compound a candidate for further pharmacological evaluation.
Biological Activity Overview
Compounds similar to this compound have demonstrated a range of biological activities, including:
- Antimicrobial Activity : Azetidine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : The presence of the azetidine ring may facilitate interactions with cellular targets involved in cancer progression.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, indicating potential for therapeutic applications in diseases where enzyme modulation is beneficial.
The biological activity of the compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity towards biological targets. Furthermore, azetidines are known to undergo ring-opening reactions, which may lead to the formation of more complex structures with enhanced biological properties.
Anticancer Activity
A study evaluating similar azetidine compounds against the NCI-60 human tumor cell lines indicated promising growth inhibition across various cancer types. For instance, compounds featuring sulfonamide groups exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
| Compound | Mean GI50 (μM) | Target |
|---|---|---|
| 1 | 48.8 | Leukemia |
| 2 | 44.7 | Solid Tumors |
| 3 | 31.76 | Broad Spectrum |
Enzyme Inhibition Studies
In vitro studies have shown that azetidine derivatives can inhibit key enzymes involved in metabolic pathways. For example, compounds similar to this compound were found to inhibit tubulin polymerization, a critical process for cell division and cancer progression .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(tert-butylsulfonyl)-azetidine | Tert-butyl group | Antimicrobial | Less sterically hindered |
| 4-methoxy-benzenesulfonamide | Sulfonamide group | Anticancer | Lacks azetidine ring |
| 2-(isopropanesulfonamido)-pyrrolidine | Pyrrolidine ring | Antiviral | Different ring structure |
This comparison highlights how modifications in structure can significantly influence biological activity and reactivity.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-13(2)12-22(20,21)16-10-18(11-16)17(19)9-8-15-7-5-4-6-14(15)3/h4-7,13,16H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHCLOLBJAMEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














